Deoxyradicinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyradicinin is a naturally occurring compound that belongs to the class of fungal phytotoxins It is a derivative of radicinin and is known for its phytotoxic properties, which make it a potential candidate for use as a bioherbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxyradicinin involves a multi-step process. One of the key synthetic routes includes a zinc-mediated enolate C-acylation, which allows for the direct introduction of the propenyl side chain without extraneous redox manipulations .
Industrial Production Methods
The efficient synthetic strategies reported in the literature suggest that this compound can be produced in larger quantities for research and potential commercial use .
Chemical Reactions Analysis
Types of Reactions
Deoxyradicinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the zinc-mediated enolate C-acylation is a crucial step in the synthesis of this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains.
Scientific Research Applications
Deoxyradicinin has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of fungal phytotoxins.
Biology: In biological studies, this compound is used to investigate its effects on plant physiology.
Industry: this compound’s potential as a bioherbicide makes it a valuable compound for sustainable weed management in agriculture.
Mechanism of Action
Deoxyradicinin exerts its effects by targeting chloroplasts in plant cells. It induces the overproduction of reactive singlet oxygen species, leading to oxidative stress and programmed cell death in plants . This mechanism of action is similar to that of other phytotoxins, but this compound’s unique structure allows for specific interactions with chloroplast pathways.
Comparison with Similar Compounds
Similar Compounds
Radicinin: Deoxyradicinin is a derivative of radicinin and shares similar phytotoxic properties.
Deoxyradicinol: Another related compound, deoxyradicinol, shares structural similarities with this compound but differs in its biological activity and reactivity.
Uniqueness
This compound’s unique synthetic accessibility and phytotoxic properties distinguish it from other similar compounds. Its ability to induce specific physiological responses in plants makes it a valuable tool for studying plant-pathogen interactions and developing sustainable agricultural practices .
Properties
CAS No. |
84413-76-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1 |
InChI Key |
SHGIAYIFKLLQOL-SDLBARTOSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.